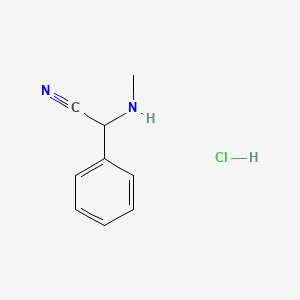

2-(Methylamino)-2-phenylacetonitrile hydrochloride

Descripción

2-(Methylamino)-2-phenylacetonitrile hydrochloride (CAS: 5537-52-0) is a nitrile derivative with a methylamino and phenyl substituent on the central carbon. Its molecular formula is C₉H₁₁ClN₂, and its molecular weight is 182.65 g/mol (purity ≥95% as per commercial sources) . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of α-aminocarboxylic acids via hydrolysis . For instance, refluxing the nitrile in aqueous HCl yields 2-(methylamino)-2-phenylacetic acid hydrochloride (CAS: 28544-42-5), a related compound with applications in pharmaceutical chemistry .

Propiedades

IUPAC Name |

2-(methylamino)-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRDHPMAFBTHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The compound 2-(Methylamino)-2-phenylacetonitrile hydrochloride is typically prepared via nucleophilic substitution or condensation reactions involving phenylacetonitrile derivatives and methylamine or methylamino-containing reagents. The hydrochloride salt is usually formed by treatment with hydrochloric acid or by using methylamine hydrochloride as a reagent.

Use of Sodium Amide in Condensation Reactions

A classical method documented for related aminonitriles involves the use of sodium amide (NaNH₂) as a strong base to deprotonate phenylacetonitrile, enabling nucleophilic substitution with alkyl halides such as 1-bromo-2-chloropropane or allyl chloride. Although this method is more commonly applied to synthesize related compounds (e.g., diphenylaminonitriles), it provides insight into the formation of amino nitriles structurally similar to 2-(Methylamino)-2-phenylacetonitrile.

-

Phenylacetonitrile + alkyl halide + NaNH₂ → Aminonitrile intermediate → Further functionalization.

Conditions: Anhydrous environment, elevated temperatures, and strong bases.

Notes: This approach can yield isomeric amino nitriles and requires careful handling due to the reactivity of sodium amide.

Phase Transfer Catalysis (PTC) Approach

Recent patents describe improved processes utilizing phase transfer catalysts to enhance reaction rates and yields under milder conditions. This involves:

- Reagents: Phenylacetonitrile derivatives and methylamine or methylamino compounds.

- Catalysts: Quaternary ammonium salts or other PTC agents.

- Alkaline substances: Sodium hydroxide or potassium carbonate.

- Procedure: The mixture of phenylacetonitrile and methylamine is gradually added to a heated alkaline solution containing the PTC, maintaining temperatures between 30 °C to 90 °C.

- Reaction time: Typically 1 to 3 hours.

This method reduces energy consumption and hazardous reagent use compared to traditional high-temperature syntheses.

Photochemical Aminonitrile Synthesis

Emerging methodologies include photochemical synthesis using near-infrared photocatalysts such as zinc phthalocyanines. Though this technique is more experimental and applied to related aminonitriles, it demonstrates:

- Mild conditions: Room temperature, oxygen atmosphere.

- Reagents: Phenylacetonitrile analogs and amines.

- Advantages: Environmentally friendly, avoids harsh reagents.

- Limitations: Requires specialized light sources and photocatalysts.

Reduction and Alkylation Routes

Some synthetic routes involve:

- Preparation of nitrile intermediates via condensation.

- Reduction of nitriles to primary amines using reagents like lithium aluminum hydride (LiAlH₄).

- Subsequent N-methylation via modified Eschweiler-Clarke reaction or reductive amination with formaldehyde and sodium cyanoborohydride.

These multi-step routes allow for precise control of substitution but are more laborious.

Representative Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct condensation | Phenylacetonitrile + methylamine HCl | Base (NaOH), PTC | 30-90 °C, 1-3 h | 50-70 | Simple, mild, scalable |

| Sodium amide mediated alkylation | Phenylacetonitrile + alkyl halide + NaNH₂ | NaNH₂ | Anhydrous, elevated temp | Variable | Strong base, hazardous reagent |

| Photochemical synthesis | Phenylacetonitrile analog + amine | Zn-phthalocyanine photocatalyst | Room temp, O₂ atmosphere, 24 h | Moderate | Green chemistry, experimental |

| Reduction + N-methylation | Nitrile intermediate | LiAlH₄, formaldehyde, NaCNBH₃ | Multiple steps, inert atmosphere | Moderate | Multi-step, precise substitution control |

Research Findings and Optimization Notes

Energy and environmental considerations: Traditional methods often require high temperatures (>100 °C) and long reaction times (4-7 hours), leading to high energy consumption and hazardous waste generation. Newer PTC methods reduce these drawbacks by enabling reactions at lower temperatures and shorter times, improving economic and environmental profiles.

Reagent efficiency: Excess use of alkylating agents or catalysts can complicate purification and increase costs. Gradual addition of reactants and controlled reaction conditions optimize yields and minimize side products.

Purity and salt formation: The hydrochloride salt is usually obtained by acidification of the free base with hydrochloric acid or by using methylamine hydrochloride directly. Purification often involves crystallization or extraction techniques to achieve high purity (>99%).

Safety: Handling of strong bases like sodium amide and reducing agents like LiAlH₄ requires strict safety protocols due to their reactivity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Methylamino)-2-phenylacetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where the methylamino or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines .

Aplicaciones Científicas De Investigación

Overview

2-(Methylamino)-2-phenylacetonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It serves as a versatile intermediate in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and industry.

Synthesis and Chemical Properties

The synthesis of this compound typically involves a multi-step process starting from methylamine hydrochlorate, sodium cyanide, and formaldehyde. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for synthesizing diverse organic compounds.

Chemistry

- Intermediate in Organic Synthesis : This compound is frequently utilized as an intermediate in the synthesis of other organic compounds. Its unique structure allows for various modifications that can lead to the development of new chemical entities.

Biology

- Biochemical Pathways : this compound is employed in studies of biochemical pathways and enzyme interactions. Its ability to act as a substrate or inhibitor in enzymatic reactions allows researchers to explore metabolic processes and enzyme kinetics.

- Pharmacological Investigations : The compound has shown potential biological activities, including antimicrobial and anticancer properties. Studies indicate that modifications at the amino group can enhance antibacterial effects against resistant strains of bacteria . Furthermore, research has suggested its selective targeting of cancer cells with specific metabolic profiles, such as MTAP-null cancer cells.

Industry

- Dyes and Pigments : In industrial applications, this compound is used in the production of dyes and pigments due to its reactive nature and ability to form stable complexes with various substrates.

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Modifications on the amino group have been shown to enhance antibacterial properties against Gram-positive bacteria. This suggests potential use in developing new antibiotics.

- Anticancer Potential : Similar compounds have demonstrated the ability to reduce proliferation rates in specific cancer cell lines by altering S-adenosylmethionine levels, which are crucial for cellular methylation processes.

- Neuropharmacological Effects : Investigations into related compounds suggest potential antidepressant effects through modulation of serotonin receptors. This aligns with findings that similar structures can enhance neurotransmitter levels associated with mood regulation.

Antimicrobial Activity

A study focused on phenylacetonitrile derivatives indicated that structural modifications at the amino group significantly enhanced antibacterial properties against resistant strains. This highlights the compound's potential role in combating antibiotic resistance.

Anticancer Research

Research involving similar compounds revealed their capacity to selectively target MTAP-null cancer cells, leading to reduced proliferation rates. The mechanism was linked to alterations in critical cellular processes involving S-adenosylmethionine levels.

Neuropharmacological Studies

Investigations into compounds with methylamino groups indicated possible antidepressant effects through serotonin receptor modulation. These findings support further exploration of this compound's pharmacological potential.

Mecanismo De Acción

The mechanism of action of methylamino-phenyl-acetonitrile hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Acetonitrile Hydrochlorides

2-Amino-2-phenylacetonitrile Hydrochloride

- Molecular Formula : C₈H₉ClN₂

- Molecular Weight : 168.62 g/mol

- Key Differences: Lacks the methyl group on the amino substituent, making it a primary amine derivative. This structural variation reduces steric hindrance and may enhance reactivity in nucleophilic substitution reactions .

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile Hydrochloride

- Molecular Formula : C₁₈H₁₉ClN₂O

- Molecular Weight : 314.81 g/mol

- Key Differences: Incorporates a phenethylamino group and a methoxy-substituted phenyl ring.

Comparative Table 1: Acetonitrile Derivatives

Amino Acid and Carboxylic Acid Derivatives

2-(Methylamino)-2-phenylacetic Acid Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Differences : Hydrolysis product of the nitrile; the carboxylic acid group introduces hydrogen-bonding capacity, making it suitable for crystal engineering (e.g., SHELX-based crystallography) .

2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride

- Molecular Formula : C₁₂H₁₇ClN₂O₃

- Molecular Weight : 272.73 g/mol

- Key Differences: Contains an additional branched amide substituent, which may confer resistance to enzymatic degradation compared to simpler amino acids .

Ester and Amide Derivatives

Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₃

- Molecular Weight : 245.71 g/mol

- Key Differences : The ester group (-COOCH₃) increases volatility and may facilitate transdermal delivery in pharmaceutical formulations .

N-Isopropyl-2-(methylamino)acetamide Hydrochloride

- Molecular Formula : C₆H₁₅ClN₂O

- Molecular Weight : 166.65 g/mol

- Key Differences: The isopropylamide group enhances solubility in non-polar solvents, suggesting utility in hydrophobic reaction environments .

Methcathinone Derivatives

Methcathinone (MC) Hydrochloride

- Molecular Formula: C₁₀H₁₃ClNO

- Molecular Weight : 197.67 g/mol

- Key Differences: A β-ketoamphetamine derivative with a methylamino group. Unlike 2-(methylamino)-2-phenylacetonitrile HCl, MC exhibits psychoactive properties due to its structural similarity to cathinone. Neurotoxicity studies highlight dopamine receptor interactions .

Key Research Findings

- Synthetic Utility: 2-(Methylamino)-2-phenylacetonitrile HCl is a critical precursor for α-aminocarboxylic acids, as demonstrated by its hydrolysis to 2-(methylamino)-2-phenylacetic acid HCl under acidic conditions .

- Pharmacological Potential: While structurally similar to methcathinone, the nitrile derivative lacks the β-keto group required for dopamine reuptake inhibition, suggesting divergent biological activities .

- Crystallography: Derivatives like 2-(methylamino)-2-phenylacetic acid HCl are refined using SHELX software, underscoring their role in structural biology .

Actividad Biológica

2-(Methylamino)-2-phenylacetonitrile hydrochloride, often referred to as a derivative of phenylacetonitrile, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, leading to a range of pharmacological effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClN, indicating the presence of a methylamino group attached to a phenylacetonitrile backbone. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Similar compounds have been shown to exhibit:

- Antimicrobial Activity : Compounds with similar structures often possess significant antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes.

- Anticancer Effects : Research indicates that derivatives like this compound may induce apoptosis in cancer cells by interfering with metabolic pathways crucial for cell survival.

- Neurotransmitter Modulation : The methylamino group may enhance the compound's ability to modulate neurotransmitter levels, impacting conditions such as depression and anxiety.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Antimicrobial | Phenylacetonitriles | Disruption of bacterial cell wall synthesis |

| Anticancer | Alkylated phenylacetonitriles | Induction of apoptosis via mitochondrial pathways |

| Neurotransmitter Modulation | Amino acid derivatives | Inhibition or activation of neurotransmitter receptors |

Case Studies

- Antimicrobial Activity : A study on phenylacetonitrile derivatives demonstrated that modifications at the amino group significantly enhanced antibacterial properties against Gram-positive bacteria. The results suggested that this compound could be effective against resistant strains due to its structural similarities .

- Anticancer Potential : Research involving similar compounds revealed that they could selectively target MTAP-null cancer cells, leading to reduced proliferation rates. The mechanism was linked to alterations in S-adenosylmethionine (SAM) levels, which are critical for cellular methylation processes .

- Neuropharmacological Effects : Investigations into compounds with methylamino groups indicated potential antidepressant effects through serotonin receptor modulation. This aligns with findings that suggest similar structures can enhance mood-regulating neurotransmitter levels .

Comparative Analysis

When comparing this compound with other related compounds, it becomes evident that:

- Structural Variability : Variations in substituents on the phenyl ring or amino groups can lead to significant differences in biological activity.

- Pharmacokinetics : The solubility and bioavailability of this compound may also differ from its analogs, influencing its therapeutic application.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)-2-phenylacetonitrile | Aminomethyl group | Enhanced antimicrobial effects |

| 2-(Ethylamino)-2-phenylacetonitrile | Ethyl group | Increased anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Methylamino)-2-phenylacetonitrile hydrochloride?

- Methodological Answer : A plausible approach involves nucleophilic substitution or reductive alkylation. For example, reacting a nitrile precursor (e.g., 2-chloro-2-phenylacetonitrile) with methylamine under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by HCl treatment to form the hydrochloride salt. Reaction progress can be monitored via TLC, and purification may involve solvent evaporation and recrystallization . Analogous methods for structurally related hydrochlorides (e.g., Verapamil impurities) suggest the use of controlled stoichiometry and inert atmospheres to minimize side reactions .

Q. How should researchers characterize the compound's purity and structural integrity?

- Methodological Answer : Employ a multi-technique approach:

- NMR (¹H/¹³C in DMSO-d₆) to confirm substituent positions and hydrogen bonding.

- FTIR for functional group analysis (e.g., nitrile stretch ~2200 cm⁻¹, amine N–H stretches).

- Single-crystal XRD for absolute stereochemical confirmation .

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and quantify impurities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure. Conduct reactions in a fume hood to prevent inhalation of fine particles. Waste should be neutralized (e.g., with dilute NaOH) before disposal via certified hazardous waste services. Spills require immediate containment with absorbent materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers assess the compound's stability under various experimental conditions?

- Methodological Answer : Perform forced degradation studies:

- Thermal stability : Heat samples at 40–80°C for 24–72 hours and monitor decomposition via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra.

- Hydrolytic stability : Test in buffered solutions (pH 1–13) at 37°C. Store stable samples at -20°C with desiccants to prevent hygroscopic degradation .

Q. What strategies are effective in resolving contradictions in reported physicochemical data?

- Methodological Answer : Cross-validate data using orthogonal techniques. For example, if melting points vary, confirm via DSC (differential scanning calorimetry) and compare with XRD data to rule out polymorphism. Discrepancies in solubility can be addressed by testing in multiple solvents (DMSO, water, ethanol) under controlled temperatures .

Q. How can impurity profiling be conducted for this hydrochloride salt?

- Methodological Answer : Use LC-MS/MS to identify trace impurities (e.g., unreacted precursors, methylamine adducts). Compare retention times and fragmentation patterns with reference standards (e.g., Verapamil-related impurities ). Quantify using a calibrated HPLC-UV system with a linearity range of 0.1–100 µg/mL .

Q. What computational approaches predict biological activity or reactivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., viral proteases, neurotransmitter receptors). Optimize ligand conformations using DFT calculations (e.g., Gaussian 16) to evaluate electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

Q. What mechanistic insights can be gained into its degradation pathways?

- Methodological Answer : Subject the compound to oxidative stress (H₂O₂), acidic/basic hydrolysis, and photolysis. Analyze degradation products via HRMS and NMR to identify cleavage points (e.g., nitrile hydrolysis to amides). Kinetic studies (Arrhenius plots) can reveal activation energies for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.